molecular formula C24H22N6O4 B1236488 17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B1236488
M. Wt: 458.5 g/mol
InChI Key: WEGVHOHGSOBPQG-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one is a complex organic molecule with a unique structure It contains multiple functional groups, including methoxy groups, an imine, and a tetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one typically involves multiple steps. One common approach is the condensation of a suitable aldehyde with an amine to form the imine linkage. This is followed by cyclization reactions to form the tetracyclic core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents and catalysts is crucial to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one: undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the imine group results in an amine.

Scientific Research Applications

17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic properties that are being explored for the treatment of various diseases.

    Industry: Its unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one: can be compared with other tetracyclic compounds with similar functional groups.

  • Compounds with similar structures include those with imine linkages and methoxy groups.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and tetracyclic core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N6O4

Molecular Weight

458.5 g/mol

IUPAC Name

17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C24H22N6O4/c1-32-11-10-29-14-25-22-20(24(29)31)21-23(28-17-7-5-4-6-16(17)27-21)30(22)26-13-15-8-9-18(33-2)19(12-15)34-3/h4-9,12-14H,10-11H2,1-3H3/b26-13+

InChI Key

WEGVHOHGSOBPQG-LGJNPRDNSA-N

SMILES

COCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2N=CC5=CC(=C(C=C5)OC)OC

Isomeric SMILES

COCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2/N=C/C5=CC(=C(C=C5)OC)OC

Canonical SMILES

COCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2N=CC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 2
Reactant of Route 2
17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 3
17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 4
17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 5
17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 6
17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

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